molecular formula C6H10F3NO B13206949 2-Methyl-2-(trifluoromethyl)morpholine

2-Methyl-2-(trifluoromethyl)morpholine

Cat. No.: B13206949
M. Wt: 169.14 g/mol
InChI Key: UCUUZMZEDAAOPY-UHFFFAOYSA-N
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Description

2-Methyl-2-(trifluoromethyl)morpholine is a chemical compound with the molecular formula C6H10F3NO It is a morpholine derivative, characterized by the presence of a trifluoromethyl group attached to the second carbon of the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-(trifluoromethyl)morpholine typically involves the reaction of morpholine with trifluoromethylating agents. One common method is the reaction of morpholine with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-2-(trifluoromethyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced morpholine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols; reactions are conducted under mild to moderate temperatures.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized morpholine derivatives.

Scientific Research Applications

2-Methyl-2-(trifluoromethyl)morpholine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where trifluoromethylated compounds have shown efficacy.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(trifluoromethyl)morpholine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

    2-Methylmorpholine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    2-(Trifluoromethyl)morpholine: Similar structure but without the methyl group, leading to variations in reactivity and applications.

    Trifluoromethylated Amines: Share the trifluoromethyl group but differ in the amine structure, affecting their overall properties.

Uniqueness: 2-Methyl-2-(trifluoromethyl)morpholine is unique due to the presence of both a methyl and a trifluoromethyl group on the morpholine ring. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C6H10F3NO

Molecular Weight

169.14 g/mol

IUPAC Name

2-methyl-2-(trifluoromethyl)morpholine

InChI

InChI=1S/C6H10F3NO/c1-5(6(7,8)9)4-10-2-3-11-5/h10H,2-4H2,1H3

InChI Key

UCUUZMZEDAAOPY-UHFFFAOYSA-N

Canonical SMILES

CC1(CNCCO1)C(F)(F)F

Origin of Product

United States

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